![molecular formula C16H20F2O4 B1672655 Roflupram CAS No. 1093412-18-0](/img/structure/B1672655.png)
Roflupram
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Overview
Description
Roflupram (chemical structure: C₁₆H₂₀F₂O₄) is a selective phosphodiesterase 4 (PDE4) inhibitor. It exhibits oral bioavailability and can penetrate the blood-brain barrier. PDE4 enzymes play a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various cellular processes . This compound has garnered attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes:: Roflupram can be synthesized through several routes. One common method involves the following steps:
Esterification: Starting from a suitable precursor, esterification of the carboxylic acid group with an alcohol yields the ester intermediate.
Fluorination: Introduction of fluorine atoms at specific positions using reagents like N-fluorobenzenesulfonimide (NFSI).
Hydrolysis: The ester is hydrolyzed to form the final product, this compound.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification, and quality control. Details of specific industrial methods are proprietary.
Chemical Reactions Analysis
Roflupram undergoes various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidative processes may occur, leading to the formation of metabolites.
Substitution: Fluorine atoms can participate in substitution reactions.
Common reagents include acids, bases, and oxidants. Major products include the hydrolyzed form and fluorinated derivatives.
Scientific Research Applications
Neuroprotective Effects
1. Parkinson's Disease Models
Roflupram has demonstrated significant neuroprotective effects in models of Parkinson's disease (PD). In vitro studies using SH-SY5Y cells exposed to neurotoxic agents like 1-methyl-4-phenylpyridinium iodide (MPP+) revealed that this compound decreased apoptosis and improved mitochondrial function by enhancing the expression of CREB and PGC-1α . In vivo studies further supported these findings, showing that this compound improved motor functions and prevented dopaminergic neuronal loss in MPTP-treated mice .
2. Anti-Inflammatory Properties
This compound also exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in microglial cells activated by lipopolysaccharides (LPS) . This action is mediated through the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (Sirt1), which are crucial for regulating inflammatory responses in the brain .
Clinical Implications
The potential clinical applications of this compound extend beyond neurodegenerative diseases. Its efficacy in reducing exacerbation rates in chronic obstructive pulmonary disease (COPD) has been noted, where it significantly decreased hospitalization rates due to respiratory causes . This suggests that this compound may serve as a valuable therapeutic agent not only in neurological disorders but also in respiratory conditions.
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Several case studies have highlighted the potential of this compound:
- Neuroprotection in Parkinson's Disease : A study demonstrated that this compound significantly improved behavioral performance and reduced neuronal loss in PD models. The research indicated that the compound could be a promising candidate for preventing dopaminergic neuron degradation .
- Cognitive Enhancement : In APP/PS1 transgenic mice, this compound reversed cognitive deficits through modulation of inflammatory pathways, showcasing its potential for treating Alzheimer's disease-related cognitive decline .
- COPD Management : Real-world data indicated that patients treated with this compound experienced fewer exacerbations and hospitalizations, emphasizing its therapeutic benefits in chronic respiratory diseases .
Mechanism of Action
Roflupram inhibits PDE4, preventing cAMP degradation. Elevated cAMP levels activate protein kinase A (PKA) and downstream signaling pathways. The net effect includes reduced inflammation and improved cognition.
Comparison with Similar Compounds
Roflupram’s uniqueness lies in its brain penetration and selectivity for PDE4. Similar compounds include rolipram (structurally related) and cilomilast (used in respiratory diseases).
Properties
CAS No. |
1093412-18-0 |
---|---|
Molecular Formula |
C16H20F2O4 |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3 |
InChI Key |
IXURVUHDDXFYDR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
roflupram |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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